Candesartan

Description

This compound is an angiotensin-receptor blocker (ARB) that may be used alone or with other agents to treat hypertension. It is available as a prodrug in the form of [this compound cilexetil].

This compound is an Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Angiotensin 2 Receptor Antagonist.

This compound is an angiotensin II receptor blocker used widely in the therapy of hypertension and heart failure. This compound is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

This compound is a synthetic, benzimidazole-derived angiotensin II receptor antagonist prodrug with antihypertensive activity. This compound selectively competes with angiotensin II for the binding of the angiotensin II receptor subtype 1 (AT1) in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction and inducing vasodilatation. In addition, antagonism of AT1 in the adrenal gland inhibits angiotensin II-stimulated aldosterone synthesis and secretion by the adrenal cortex; sodium and water excretion increase, followed by a reduction in plasma volume and blood pressure.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 27 investigational indications.

a nonpeptide angiotensin II receptor antagonist

See also: this compound Cilexetil (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

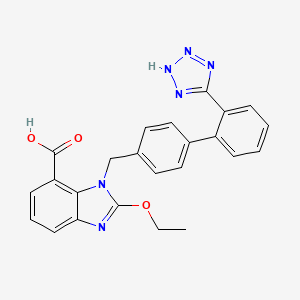

2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022725 | |

| Record name | Candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Candesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.71e-03 g/L | |

| Record name | Candesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from ethyl acetate + methanol | |

CAS No. |

139481-59-7 | |

| Record name | Candesartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candesartan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candesartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | candesartan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANDESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8Q36MD2XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CANDESARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Candesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-185 °C | |

| Record name | CANDESARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Candesartan cilexetil prodrug conversion to active form

An in-depth technical guide on the bioconversion of the prodrug candesartan cilexetil into its pharmacologically active form, this compound, is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound cilexetil is an inactive ester prodrug that is administered orally. Its therapeutic efficacy as an angiotensin II receptor antagonist is entirely dependent on its rapid and complete bioconversion to the active moiety, this compound, during absorption from the gastrointestinal tract. This guide details the mechanism of this conversion, presents relevant quantitative data, outlines experimental protocols for its study, and provides visual representations of the key processes.

Mechanism of Prodrug Conversion

The conversion of this compound cilexetil to this compound is an enzymatic hydrolysis reaction. The ester linkage in the cilexetil group is cleaved, releasing the active carboxylic acid form, this compound, and two inactive byproducts, cyclohexyl carbonate and ethanol. This process is primarily mediated by esterase enzymes present in the intestinal wall and, to a lesser extent, in the liver.

The chemical transformation is as follows: this compound cilexetil → this compound + Cyclohexyl carbonate + Ethanol

Quantitative Pharmacokinetic Data

The efficiency of the prodrug conversion is reflected in the pharmacokinetic parameters of this compound following oral administration of this compound cilexetil.

| Parameter | Description | Value |

| Bioavailability | The absolute bioavailability of this compound following administration of this compound cilexetil tablets. | Approximately 15% |

| Tmax (Time to Peak) | The time to reach peak plasma concentration of this compound after oral administration. | 3-4 hours |

| Cmax (Peak Concentration) | The peak plasma concentration of this compound. | Dose-dependent |

| Half-life (t½) | The elimination half-life of this compound. | Approximately 9 hours |

| Protein Binding | The extent to which this compound binds to plasma proteins. | >99% |

Experimental Protocols

In Vitro Conversion Using Human Intestinal Microsomes

This protocol is designed to assess the rate and extent of this compound cilexetil hydrolysis in a system that mimics the intestinal environment.

1. Materials and Reagents:

-

This compound cilexetil

-

This compound (as a reference standard)

-

Human intestinal microsomes (pooled)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

NADPH regenerating system (optional, to assess concurrent metabolic pathways)

2. Procedure:

-

Prepare a stock solution of this compound cilexetil in a suitable organic solvent (e.g., DMSO).

-

Pre-warm a suspension of human intestinal microsomes in phosphate buffer at 37°C.

-

Initiate the reaction by adding a small volume of the this compound cilexetil stock solution to the microsome suspension. The final concentration of the organic solvent should be minimal (<1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound cilexetil and this compound using a validated HPLC-UV or LC-MS/MS method.

3. Data Analysis:

-

Plot the concentration of this compound formed over time.

-

Calculate the initial rate of formation of this compound.

-

Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by varying the initial concentration of this compound cilexetil.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo experiment to determine the pharmacokinetic profile of this compound after oral administration of this compound cilexetil.

1. Animal Model:

-

Sprague-Dawley rats (male, 8-10 weeks old)

2. Dosing and Sample Collection:

-

Fast the animals overnight with free access to water.

-

Administer this compound cilexetil orally via gavage. The drug should be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

3. Sample Analysis:

-

Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract this compound and the internal standard.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.

Visualizations

Caption: Bioconversion pathway of this compound cilexetil.

Preclinical Development of Candesartan Cilexetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candesartan cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, has undergone extensive preclinical evaluation to establish its pharmacological profile, safety, and efficacy. This technical guide provides an in-depth overview of the core preclinical studies that characterized this compound cilexetil, with a focus on its mechanism of action, pharmacokinetics, and toxicology. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound cilexetil is an orally administered prodrug that is rapidly and completely hydrolyzed to its active metabolite, this compound, during absorption from the gastrointestinal tract.[1][2] this compound is a highly selective and insurmountable antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation.[2][3] Its development was aimed at providing a more potent and longer-acting antihypertensive agent with a favorable safety profile.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT1 receptor.[1][4] This blockade has several downstream consequences that contribute to its antihypertensive effect:

-

Vasodilation: By preventing angiotensin II-mediated vasoconstriction in vascular smooth muscle, this compound leads to a reduction in total peripheral resistance and a decrease in blood pressure.[1][5]

-

Reduced Aldosterone (B195564) Secretion: Blockade of AT1 receptors in the adrenal gland inhibits angiotensin II-stimulated aldosterone release.[1][5] This leads to decreased sodium and water retention, contributing to a reduction in blood volume and blood pressure.[1]

-

Inhibition of Sympathetic Nervous System Activity: Angiotensin II is known to stimulate the sympathetic nervous system. By blocking this action, this compound can lead to decreased heart rate and cardiac output.[5]

The binding of this compound to the AT1 receptor is characterized as being tight and slowly dissociating, which contributes to its long duration of action.[2][3]

Signaling Pathway

The mechanism of action of this compound within the renin-angiotensin-aldosterone system (RAAS) can be visualized as follows:

Caption: Signaling pathway of the renin-angiotensin-aldosterone system and the site of action for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound cilexetil have been extensively studied in various preclinical models.

In Vitro Receptor Binding Affinity

Experimental Protocol: Receptor binding assays were performed using membranes prepared from tissues known to express high levels of AT1 receptors, such as rat liver or adrenal cortex. Membranes were incubated with radiolabeled angiotensin II (e.g., [125I]Sar1,Ile8-angiotensin II) in the presence of varying concentrations of this compound. The amount of bound radioligand was measured to determine the inhibitory concentration 50% (IC50), which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Data Summary:

| Ligand | Receptor | Tissue Source | IC50 (nM) |

| This compound | AT1 | Rat Liver | 0.63 |

| Losartan | AT1 | Rat Liver | 19 |

| EXP3174 (active metabolite of losartan) | AT1 | Rat Liver | 2.4 |

Data compiled from multiple sources.

In Vivo Antihypertensive Efficacy

Experimental Protocol: The antihypertensive effects of this compound cilexetil were evaluated in various animal models of hypertension, including spontaneously hypertensive rats (SHR) and renal artery-ligated hypertensive rats. This compound cilexetil was administered orally at different doses, and blood pressure was monitored continuously using telemetry or tail-cuff methods. The dose required to produce 50% of the maximal antihypertensive effect (ED50) was determined.

Data Summary:

| Animal Model | Route of Administration | ED50 (mg/kg) |

| Spontaneously Hypertensive Rat (SHR) | Oral | 0.05 - 0.1 |

| Renal Hypertensive Rat (2K1C) | Oral | 0.1 |

Data compiled from multiple sources including[3][6].

Pharmacokinetics

The pharmacokinetic profile of this compound cilexetil was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

This compound cilexetil is a prodrug that is rapidly and completely hydrolyzed to the active moiety, this compound, by esterases in the intestinal wall during absorption.[1][2] The absolute oral bioavailability of this compound from this compound cilexetil is approximately 15%.[4]

Distribution

This compound is highly bound to plasma proteins (>99%).[7] The volume of distribution is relatively small, suggesting limited tissue penetration.

Metabolism and Excretion

This compound undergoes minor metabolism in the liver. The majority of the drug is excreted unchanged in the feces (via biliary excretion) and urine.[8]

Pharmacokinetic Parameters in Preclinical Species

Experimental Protocol: Following oral or intravenous administration of this compound cilexetil or this compound to animals (e.g., rats, dogs), blood samples were collected at various time points. Plasma concentrations of this compound were determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Data Summary:

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| Rat | Oral | 1 | 1.5 - 2.5 | 300 - 500 | 1500 - 2500 | 4 - 6 |

| Dog | Oral | 1 | 2 - 4 | 200 - 400 | 2000 - 3500 | 9 - 11 |

Data are approximate values compiled from various preclinical studies and serve as an illustrative example.

Bioanalytical Method Workflow

Caption: General workflow for the bioanalysis of this compound in preclinical plasma samples.

Toxicology

The preclinical safety of this compound cilexetil was evaluated in a comprehensive battery of toxicology studies.

Acute Toxicity

Acute toxicity studies in rodents revealed a high margin of safety.

Data Summary:

| Species | Route | LD50 (mg/kg) |

| Mouse | Oral | > 2000 |

| Rat | Oral | > 2000 |

Data compiled from[9].

Chronic Toxicity

Repeat-dose toxicity studies were conducted in rats and dogs for up to one year. The primary findings were related to the pharmacological action of the drug, including hypertrophy of the juxtaglomerular apparatus in the kidney and atrophy of the adrenal zona glomerulosa.[9] These changes are expected class effects for angiotensin II receptor antagonists.

Genotoxicity and Carcinogenicity

This compound cilexetil was not found to be mutagenic or genotoxic in a standard battery of in vitro and in vivo assays. Long-term carcinogenicity studies in mice and rats showed no evidence of a carcinogenic potential.

Conclusion

The preclinical development of this compound cilexetil successfully characterized it as a potent, selective, and orally active AT1 receptor antagonist with a long duration of action. In vitro studies confirmed its high affinity and insurmountable antagonism at the AT1 receptor. In vivo studies in various animal models of hypertension demonstrated its significant and sustained blood pressure-lowering effects at low doses. The pharmacokinetic profile is characterized by its conversion to the active moiety, this compound, with predictable absorption and elimination. The toxicology program revealed a wide safety margin with no unexpected findings. These comprehensive preclinical data provided a strong foundation for the successful clinical development and eventual approval of this compound cilexetil for the treatment of hypertension and heart failure.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound cilexetil: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of this compound Cilexetil? [synapse.patsnap.com]

- 6. Portico [access.portico.org]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound cilexetil: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Animal Models of Hypertension for Candesartan Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core animal models used in the preclinical evaluation of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker. This document details the experimental protocols, summarizes key quantitative outcomes, and visualizes the underlying signaling pathways and experimental workflows to support robust and reproducible research in the field of hypertension.

Introduction

This compound cilexetil is an orally administered prodrug that is rapidly hydrolyzed to its active form, this compound, during absorption from the gastrointestinal tract.[1][2][3][4] this compound effectively treats hypertension by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][5] Preclinical research relies on various animal models of hypertension that mimic different aspects of the human condition to evaluate the efficacy and mechanism of action of antihypertensive drugs like this compound. This guide focuses on three widely used models: the Spontaneously Hypertensive Rat (SHR), the Two-Kidney, One-Clip (2K1C) renovascular hypertension model, and the Deoxycorticosterone Acetate (DOCA)-salt model of mineralocorticoid hypertension.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effects by antagonizing the RAAS. The diagram below illustrates the key components of this system and the point of intervention for this compound.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension that closely mimics the human condition.[6] These rats spontaneously develop hypertension as they age, making them an ideal model for studying the long-term effects of antihypertensive therapies.

Experimental Protocol

-

Animal Model : Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[7][8]

-

Acclimation : Acclimate animals for at least one week to housing conditions (12-hour light/dark cycle, controlled temperature, and humidity) with free access to standard chow and water.[9]

-

Treatment Administration : this compound cilexetil can be administered through various routes, including oral gavage or mixed in the chow.[7][10] A common dosage for long-term studies is in the range of 1-5 mg/kg/day.[7][11] For example, a 4-month study administered this compound at 3 mg/kg/day in the rat chow.[7]

-

Blood Pressure Monitoring : Measure systolic and diastolic blood pressure at baseline and regular intervals using non-invasive tail-cuff plethysmography.[9][12] For continuous and more accurate measurements, direct blood pressure can be recorded in conscious animals via implanted aortic catheters.[10]

Quantitative Data Summary

| Study Parameter | Control (SHR) | This compound-Treated (SHR) | Normotensive (WKY) | Reference |

| Treatment Duration | - | 4 months | - | [7] |

| This compound Dose | - | 3 mg/kg/day | - | [7] |

| Systolic BP (mmHg) | 198 ± 5 | 145 ± 4 | 132 ± 3 | [7] |

| Left Ventricular Weight / Body Weight (mg/g) | 2.85 ± 0.08 | 2.39 ± 0.05 | 2.21 ± 0.04 | [7] |

| Aortic Weight / Body Weight (mg/g) | 0.45 ± 0.02 | 0.36 ± 0.01 | 0.31 ± 0.01 | [7] |

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

The 2K1C model simulates renovascular hypertension, a form of secondary hypertension caused by renal artery stenosis.[13][14] This model is characterized by an initial increase in plasma renin activity, leading to elevated angiotensin II levels.[14][15]

Experimental Protocol

-

Animal Model : Male Sprague-Dawley or Wistar rats.[9]

-

Hypertension Induction :

-

Anesthetize the rat and expose the left renal artery through a flank incision.[13]

-

Carefully isolate the renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the artery to induce stenosis.[13] The right kidney remains untouched.

-

Close the incision and allow the animal to recover. Hypertension typically develops over several weeks.[14]

-

-

Treatment Administration : After the establishment of hypertension, administer this compound cilexetil orally. Doses in the range of 0.1 to 10 mg/kg have been shown to be effective.[10]

-

Blood Pressure Monitoring : Monitor blood pressure as described for the SHR model.

-

Endpoint Analysis : Assess plasma renin activity, angiotensin II levels, and renal function in addition to cardiovascular parameters.

Quantitative Data Summary

| Study Parameter | Control (2K1C) | This compound-Treated (2K1C) | Reference |

| This compound Dose | - | 1 mg/kg (single oral dose) | [10] |

| Mean Arterial Pressure Reduction (mmHg) | - | ~40 mmHg | [10] |

| This compound Dose | - | 10 mg/kg (single oral dose) | [10] |

| Mean Arterial Pressure Reduction (mmHg) | - | ~60 mmHg | [10] |

Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model

The DOCA-salt model is a low-renin, volume-dependent model of hypertension.[16][17] It is induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet, often in conjunction with unilateral nephrectomy to accelerate the hypertensive process.[16][17][18]

Experimental Protocol

-

Animal Model : Male Wistar rats.[18]

-

Hypertension Induction :

-

Treatment Administration : this compound cilexetil can be administered by oral gavage. For instance, a study administered this compound for 8 weeks after 4 weeks of hypertension induction.[18]

-

Blood Pressure Monitoring : Monitor blood pressure as previously described.

-

Endpoint Analysis : Evaluate cardiac hypertrophy, fibrosis, and coronary vascular resistance.[18]

Quantitative Data Summary

| Study Parameter | Sham-Operated | DOCA-Salt Control | DOCA-Salt + this compound | Reference |

| Treatment Duration | - | - | 8 weeks | [18] |

| Systolic BP (mmHg) | 134 ± 3 | 218 ± 8 | 211 ± 9 | [18] |

| Left Ventricular Weight (mg) | 734 ± 21 | 1018 ± 45 | 871 ± 38 | [18] |

| Minimal Coronary Vascular Resistance (mmHg/ml/min/g) | 0.074 ± 0.006 | 0.117 ± 0.006 | 0.092 ± 0.009 | [18] |

Note: In this specific DOCA-salt study, this compound did not significantly lower blood pressure but did reduce cardiac hypertrophy and coronary vascular resistance, suggesting a blood pressure-independent effect on cardiac remodeling in this model.[18]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of hypertension.

Conclusion

The Spontaneously Hypertensive Rat, 2K1C, and DOCA-salt models are invaluable tools in the preclinical investigation of this compound. Each model offers unique insights into the drug's efficacy and mechanism of action across different etiological pathways of hypertension. The SHR model is ideal for studying genetic or essential hypertension, the 2K1C model for renovascular hypertension, and the DOCA-salt model for volume-dependent, low-renin hypertension. By employing these well-characterized models and following standardized protocols, researchers can generate reliable and translatable data to further elucidate the therapeutic potential of this compound and other antihypertensive agents.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of this compound Cilexetil? [synapse.patsnap.com]

- 3. This compound cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically based pharmacokinetic modeling of this compound to predict the exposure in hepatic and renal impairment and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of long-term treatment with this compound on hemodynamics and organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, an angiotensin II receptor type I blocker, on atrial remodeling in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Persistent effect of treatment with this compound cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]

- 15. ijpbs.com [ijpbs.com]

- 16. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. storage.imrpress.com [storage.imrpress.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

Unveiling Novel Therapeutic Avenues: An In-depth Technical Guide to the Pleiotropic Targets of Candesartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan, an angiotensin II receptor blocker (ARB), is a well-established therapeutic agent for hypertension and heart failure. Its primary mechanism of action involves the selective blockade of the angiotensin II type 1 receptor (AT1R), thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. However, a growing body of evidence suggests that the therapeutic utility of this compound extends beyond its antihypertensive effects. Emerging research has identified several novel, "off-target" or pleiotropic effects that position this compound as a promising candidate for repositioning in a variety of disease contexts, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases. This technical guide provides a comprehensive overview of these novel therapeutic targets, detailing the underlying molecular mechanisms, experimental evidence, and methodologies for their investigation.

AT1R-Independent Anti-inflammatory Effects

A significant area of investigation into this compound's novel activities is its ability to exert anti-inflammatory effects independent of AT1R blockade. This suggests a direct modulatory role in inflammatory signaling cascades.

Modulation of the TLR4/NF-κB Signaling Pathway

One of the key mechanisms underlying this compound's AT1R-independent anti-inflammatory effects is its interference with the Toll-like receptor 4 (TLR4) signaling pathway, a critical mediator of innate immunity and inflammation. In microglia, the resident immune cells of the central nervous system, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[1][2] This is achieved by downregulating the expression of TLR4 and inhibiting the subsequent activation of the nuclear factor-kappa B (NF-κB) pathway.[3][4] Specifically, this compound has been observed to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3] This inhibitory effect on the TLR4/NF-κB axis contributes to a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][2][3]

Direct Antioxidant Properties

Beyond its modulation of specific signaling pathways, this compound has been shown to possess direct antioxidant properties. Studies have demonstrated its ability to reduce the generation of reactive oxygen species (ROS) induced by pro-inflammatory stimuli like TNF-α and the pro-oxidant hydrogen peroxide.[5] This effect is observed even in cells lacking AT1R, further supporting an independent mechanism of action.[5]

Quantitative Data on Anti-inflammatory Effects

| Parameter | Cell Type | Treatment | Effect | Reference |

| M1 Marker (iNOS) mRNA Expression | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant decrease vs. LPS + IFN-γ alone | [2] |

| M2 Marker (CD206) mRNA Expression | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant increase vs. LPS + IFN-γ alone | [2] |

| TNF-α Release | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant decrease vs. LPS + IFN-γ alone | [1] |

| IL-6 Release | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant decrease vs. LPS + IFN-γ alone | [1] |

| TGF-β Expression | Human Kidney Cells | TNF-α + this compound (10⁻⁵ M) | Significant reduction in TNF-α-induced expression | [5] |

| IL-6 Expression | Human Kidney Cells | TNF-α + this compound (10⁻⁵ M) | Significant reduction in TNF-α-induced expression | [5] |

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism

Several studies have identified this compound as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. This activity is thought to contribute to some of this compound's beneficial effects beyond blood pressure control.

Mechanism of PPAR-γ Activation

This compound, along with other sartans, has been shown to directly bind to and activate PPAR-γ.[6] In vitro studies have demonstrated that this compound can serve as a bona fide PPAR-γ ligand, with EC50 values in the low micromolar range.[6] However, the in-cell agonism appears to be weaker compared to dedicated PPAR-γ agonists like rosiglitazone.[6] The activation of PPAR-γ by this compound is believed to contribute to its anti-inflammatory and neuroprotective effects.[7]

Quantitative Data on PPAR-γ Agonism

| Drug | EC50 (in vitro ligand binding) | Reference |

| This compound | 3 - 5 µmol/l | [6] |

| Telmisartan | 3 - 5 µmol/l | [6] |

| Irbesartan | 3 - 5 µmol/l | [6] |

| Losartan | 3 - 5 µmol/l | [6] |

Note: While this compound shows in vitro ligand binding, its in-cell agonism is reported to be less potent than telmisartan.[6] Some studies have not observed significant PPAR-γ activation by this compound in certain cell types, suggesting cell-specific effects.[8][9][10]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various experimental models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease.[7][11][12] These effects are attributed to a combination of its AT1R-blocking activity and its novel, independent mechanisms.

Modulation of CREB Signaling

One of the key pathways implicated in this compound's neuroprotective effects is the cAMP response element-binding protein (CREB) signaling cascade. CREB is a transcription factor that plays a critical role in neuronal survival, synaptic plasticity, and memory formation. Studies have shown that this compound can stimulate the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and upregulate the phosphorylation of CREB.[13] This activation of the CREB/BDNF pathway is associated with improved neuronal survival and functional recovery in models of neurodegeneration.[13]

Attenuation of Glutamate Excitotoxicity

This compound has been shown to protect neurons from glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative diseases. While the precise mechanism is still under investigation, it is thought to involve the modulation of inflammatory and apoptotic pathways triggered by excessive glutamate receptor activation.

Quantitative Data on Neuroprotective Effects

| Parameter | Model | Treatment | Effect | Reference |

| pS133-CREB levels | 3-Nitropropionic acid-induced Huntington's disease model (rats) | This compound (5 mg/kg) | 5.17-fold increase vs. 3NP group | [13] |

| p65 NF-κB levels | 3-Nitropropionic acid-induced Huntington's disease model (rats) | This compound (5 mg/kg) | 44.71% decrease vs. 3NP group | [13] |

| IL-1β levels | 3-Nitropropionic acid-induced Huntington's disease model (rats) | This compound (5 mg/kg) | 54.98% decrease vs. 3NP group | [13] |

Modulation of Intracellular Calcium Homeostasis and TMEM16A Channels

Recent studies have uncovered novel roles for this compound in regulating intracellular calcium (Ca²⁺) signaling and the activity of the TMEM16A calcium-activated chloride channel.

Regulation of Intracellular Calcium

This compound has been shown to attenuate intracellular Ca²⁺ overload induced by metabolic stress (e.g., high palmitic acid).[14][15] This effect is mediated by the inhibition of store-operated Ca²⁺ entry (SOCE) and is associated with the downregulation of key SOCE proteins like ORAI1 and STIM1.[16] By normalizing intracellular Ca²⁺ homeostasis, this compound can improve insulin (B600854) signaling and alleviate metabolic dysfunction.[14][15]

Inhibition of TMEM16A Channels

Preliminary evidence suggests that this compound may act as an inhibitor of the TMEM16A calcium-activated chloride channel. While a specific IC50 value for this compound is not yet well-established in the literature, other known TMEM16A inhibitors have IC50 values in the low micromolar range.[17] Further research is needed to fully characterize the interaction between this compound and TMEM16A and its potential therapeutic implications.

Experimental Protocols

Western Blot Analysis of Microglia Polarization Markers

This protocol is adapted from studies investigating the effect of this compound on microglia activation.[2][3]

-

Cell Culture and Treatment: Culture BV2 microglial cells in DMEM supplemented with 10% FBS. Stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of this compound (1 µM) for 24 hours.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 2 hours at room temperature. Incubate with primary antibodies (e.g., anti-iNOS for M1, anti-CD206 for M2, anti-p-p65, anti-p-IκBα, anti-TLR4, and anti-GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

PPAR-γ Transactivation Assay

This protocol is a general method for assessing PPAR-γ activation and can be adapted for testing this compound.

-

Cell Culture and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with a PPAR-γ expression vector, a luciferase reporter vector under the control of a PPAR-responsive element (PPRE), and a Renilla luciferase control vector.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control for 24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50 value for this compound.

Glutamate-Induced Excitotoxicity Assay in Neuronal Cultures

This protocol is a standard method to assess neuroprotection against glutamate-induced cell death.

-

Neuronal Culture: Culture primary cortical neurons on poly-D-lysine coated plates.

-

Pre-treatment: Pre-incubate the neuronal cultures with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Glutamate Exposure: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes).

-

Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24 hours.

-

Cell Viability Assessment: Quantify neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a viability dye (e.g., calcein-AM and ethidium (B1194527) homodimer-1).

-

Data Analysis: Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect of this compound.

Conclusion

The expanding research into the novel therapeutic targets of this compound is revealing a pharmacological profile far more complex than initially understood. Its ability to modulate inflammation through AT1R-independent mechanisms, act as a partial PPAR-γ agonist, and exert neuroprotective effects highlights its potential for repositioning in a range of diseases. Furthermore, its emerging role in regulating intracellular calcium homeostasis and potentially inhibiting TMEM16A channels opens up new avenues for therapeutic intervention. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the pleiotropic potential of this versatile therapeutic agent. Continued investigation into these novel targets will undoubtedly pave the way for innovative treatment strategies for a multitude of challenging diseases.

References

- 1. This compound modulates microglia activation and polarization via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits LPS-induced expression increase of toll-like receptor 4 and downstream inflammatory factors likely via angiotensin II type 1 receptor independent pathway in human renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an angiotensin II AT₁-receptor blocker and PPAR-γ agonist, reduces lesion volume and improves motor and memory function after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Does Not Activate PPARγ and Its Target Genes in Early Gestation Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Does Not Activate PPARγ and Its Target Genes in Early Gestation Trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound does not activate PPAR(γ) and its target genes in early gestation trophoblasts - MDC Repository [edoc.mdc-berlin.de]

- 11. Neurological protection provided by this compound: reviewing the latest study results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neuroprotective action of this compound is related to interference with the early stages of 6-hydroxydopamine-induced dopaminergic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of this compound in 3-nitropropionic acid-induced Huntington’s disease: modulation of angiotensin and CREB/BDNF/PGC1-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an angiotensin-II receptor blocker, ameliorates insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, an angiotensin-II receptor blocker, ameliorates insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological characterization of TMEM16A currents - PMC [pmc.ncbi.nlm.nih.gov]

Candesartan's Impact on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the pharmacological effects of Candesartan on the renin-angiotensin system (RAS). It details the drug's mechanism of action, presents quantitative data on its biochemical and physiological effects, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Core Mechanism of Action

This compound is a potent and highly selective angiotensin II receptor blocker (ARB).[1][2] It is administered as the prodrug, this compound cilexetil, which undergoes rapid hydrolysis to its active form, this compound, during absorption from the gastrointestinal tract.[1][3]

The primary pharmacological action of this compound is the competitive and insurmountable blockade of the angiotensin II type 1 (AT1) receptor.[2][4][5] The AT1 receptor mediates the majority of the known pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.[2][6] By binding to the AT1 receptor with high affinity, this compound prevents angiotensin II from exerting these effects, leading to vasodilation, reduced peripheral resistance, and a consequent lowering of blood pressure.[2][3] Notably, this compound exhibits a binding affinity for the AT1 receptor that is over 10,000-fold higher than its affinity for the AT2 receptor.[1][7]

Quantitative Data on this compound's Effects

The efficacy of this compound is supported by extensive quantitative data from both in vitro and in vivo studies.

Table 1: Comparative Binding Affinities for the AT1 Receptor

| Compound | pKi (mean ± SD) | Ki (nM) - Approximate | Reference |

| This compound | 8.61 ± 0.21 | ~0.25 | [8][9] |

| Telmisartan | 8.19 ± 0.04 | ~0.65 | [8][9] |

| Valsartan | 7.65 ± 0.12 | ~2.24 | [8][9] |

| Losartan | 7.17 ± 0.07 | ~6.76 | [8][9] |

pKi is the negative logarithm of the inhibitory constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity.

Table 2: Effects of this compound on Blood Pressure and RAS Components in Hypertensive Patients

| Parameter | Dosage | Change from Baseline/Placebo | Study Population | Reference |

| Mean Arterial Pressure | 16 mg once daily for 6 weeks | -8 mmHg reduction compared to placebo | 22 patients with essential hypertension | [10] |

| Systolic Blood Pressure | 2-32 mg once daily for 8 weeks | -8.9 to -12.6 mmHg reduction | 365 adult patients with hypertension | [11] |

| Diastolic Blood Pressure | 8 mg | -8.9 mmHg reduction | Hypertensive patients | [12] |

| Plasma Renin Activity | 4-32 mg | Dose-related increase | Healthy volunteers | [13] |

| Plasma Angiotensin II | 16 mg once daily for 6 weeks | Increased | 22 patients with essential hypertension | [10] |

| Plasma Aldosterone | 16 mg once daily for 6 weeks | Significantly reduced | 22 patients with essential hypertension | [10] |

| Plasma Aldosterone | Single dose | Significant decrease at 4 hours post-dose | Healthy volunteers | [13] |

Detailed Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the AT1 receptor.

1. Membrane Preparation:

-

Human AT1 receptors are transiently expressed in a suitable cell line (e.g., COS-7 or HEK293 cells).[8][9]

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[14]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[14]

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[14]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[14][15]

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is used.[15] The concentration is typically near its dissociation constant (Kd).

-

In a 96-well plate, the membrane preparation is incubated with the radioligand and varying concentrations of unlabeled this compound (competitor).[14][15]

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled AT1 antagonist like Angiotensin II) are included.[15]

-

The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[14][15]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

The radioactivity retained on the filters is measured using a scintillation counter.[15]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[15][16]

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Measurement of Plasma Renin Activity (PRA)

This protocol measures the enzymatic activity of renin in plasma.

1. Sample Collection and Handling:

-

Blood is drawn from a seated or ambulatory patient into a chilled lavender-top (EDTA) tube.[17][18]

-

The tube is immediately placed in an ice-water bath.[17]

-

The sample is centrifuged in a refrigerated centrifuge to separate the plasma.[17]

-

The plasma is promptly aliquoted into a plastic vial and frozen until the assay is performed.[17]

2. Angiotensin I Generation:

-

The plasma sample is incubated at 37°C for a specific period (e.g., 1 hour) in a buffer that optimizes the pH for renin activity (pH 5.5-6.0).[17]

-

During this incubation, renin in the plasma cleaves its endogenous substrate, angiotensinogen, to produce angiotensin I.[17][18]

-

Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (e.g., EDTA, dimercaprol) are present in the collection tube and buffer to prevent the degradation of angiotensin I.[17]

3. Quantification of Angiotensin I:

-

The amount of angiotensin I generated is quantified using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]

4. Calculation of PRA:

-

PRA is expressed as the rate of angiotensin I generation over time, typically in nanograms per milliliter per hour (ng/mL/h).[17]

Visualizations of Pathways and Workflows

Signaling Pathways and Experimental Workflows

Caption: The Renin-Angiotensin System and the site of action of this compound.

Caption: Negative feedback loop in the RAS resulting from this compound blockade.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of this compound Cilexetil? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. This compound cilexetil in hypertension: effects of six weeks' treatment on haemodynamics, baroreceptor sensitivity and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. An overview of this compound in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]

- 18. labcorp.com [labcorp.com]

- 19. Plasma renin activity - Wikipedia [en.wikipedia.org]

Unlocking New Therapeutic Avenues: An In-depth Exploration of Candesartan's Off-Label Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Candesartan, an angiotensin II type 1 (AT1) receptor blocker, is a well-established therapeutic agent for hypertension and heart failure.[1] Beyond its approved indications, a growing body of preclinical and clinical evidence has illuminated a spectrum of off-label applications for this versatile molecule. This technical guide provides a comprehensive overview of the scientific rationale, clinical data, and mechanistic underpinnings of this compound's use in migraine prophylaxis, diabetic retinopathy, prevention of atrial fibrillation, and non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental evidence and potential future directions for this promising therapeutic agent.

Migraine Prophylaxis

Clinical Efficacy

Recent clinical trials have demonstrated the efficacy of this compound in the prophylactic treatment of episodic migraine.[2][3] A phase 2, randomized, triple-blind, placebo-controlled trial found that 16 mg of this compound administered daily for 12 weeks significantly reduced the mean number of migraine days compared to placebo.[3][4]

| Parameter | This compound (16 mg/day) | Placebo | p-value | Reference |

| Mean Reduction in Migraine Days (Weeks 9-12) | 2.04 | 0.82 | <0.0001 | [3][4] |

| Adverse Events (Dizziness) | 30% | 13% | - | [3][4] |

Table 1: Summary of Efficacy and Key Safety Data for this compound in Migraine Prophylaxis.

Experimental Protocol: Phase 2 Clinical Trial for Episodic Migraine

A multicenter, randomized, triple-blind, placebo-controlled, parallel-group trial was conducted to evaluate the efficacy and safety of this compound for the preventive treatment of episodic migraine.[4]

-

Participants: Adults aged 18-64 years with a history of 2 to 8 migraine attacks per month.[4]

-

Intervention: Participants were randomly assigned to receive oral this compound 16 mg, this compound 8 mg, or placebo once daily for 12 weeks.[4]

-

Primary Endpoint: The primary outcome was the change in the mean number of migraine days per 4 weeks from baseline to weeks 9-12 of the treatment period.[5]

-

Data Collection: Headache diaries were used to record the frequency, duration, and severity of migraine attacks. Safety and tolerability were assessed through the monitoring of adverse events.[6]

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound prevents migraines is not fully elucidated but is thought to involve the modulation of the renin-angiotensin system (RAS) within the central nervous system.[7][8] Angiotensin II, a key component of the RAS, has several effects that may be relevant to migraine pathogenesis, including vasoconstriction and increased sympathetic nervous system activity.[8] By blocking the AT1 receptor, this compound may mitigate these effects. There is also speculation that this compound's effects may be linked to the calcitonin gene-related peptide (CGRP) system, a key player in migraine pathophysiology, though the direct interaction is still under investigation.[9][10][11]

Diabetic Retinopathy

Clinical Efficacy

The DIabetic REtinopathy this compound Trials (DIRECT) Programme investigated the role of this compound in preventing the incidence and progression of diabetic retinopathy.[12][13] In patients with type 2 diabetes and mild to moderate retinopathy, this compound treatment was associated with a significant increase in the regression of retinopathy.[12]

| Study | Patient Population | Intervention | Outcome | Hazard Ratio (95% CI) | p-value | Reference |

| DIRECT-Protect 2 | Type 2 Diabetes with mild to moderate retinopathy | This compound (32 mg/day) vs. Placebo | Regression of retinopathy | 1.34 (1.08-1.68) | 0.009 | [12] |

Table 2: Efficacy of this compound in the Regression of Diabetic Retinopathy.

Experimental Protocol: The DIRECT Programme

The DIRECT Programme consisted of three randomized, double-masked, placebo-controlled studies.[14]

-

Participants: Normoalbuminuric, normotensive patients with type 1 diabetes without retinopathy (primary prevention), with non-proliferative retinopathy (secondary prevention), and normoalbuminuric, normotensive or treated hypertensive patients with type 2 diabetes with non-proliferative retinopathy.[14]

-

Intervention: Patients were randomized to receive this compound cilexetil, starting at 16 mg and increasing to 32 mg after one month, or a matching placebo.[14]

-

Primary Endpoint: The primary endpoint was based on a two-step increase (incidence) or a three-step increase (progression) on the Early Treatment of Diabetic Retinopathy Study (ETDRS) scale, assessed by retinal photographs.[14]

-

Assessment: Retinopathy was graded centrally from seven-field stereo photographs.[14]

Signaling Pathways and Mechanism of Action

This compound's protective effects in diabetic retinopathy are multifaceted. Blockade of the AT1 receptor attenuates several pathological processes initiated by high glucose levels. One key mechanism involves the transforming growth factor-beta (TGF-β)/Smad signaling pathway, where this compound has been shown to reduce the expression of TGF-β1, a key mediator of fibrosis and vascular damage in the retina.[15][16] Additionally, this compound may restore the function of glyoxalase-I, an enzyme crucial for detoxifying advanced glycation end products (AGEs), which are implicated in retinal vascular cell damage.[17][18] In experimental models, this compound has also been shown to normalize retinal blood flow and reduce oxidative stress by attenuating the increase in p22phox, a subunit of NADPH oxidase.[2][19]

Prevention of Atrial Fibrillation

Clinical Efficacy

The this compound in Heart failure: Assessment of Reduction in Mortality and morbidity (CHARM) program provided evidence for the use of this compound in preventing new-onset atrial fibrillation (AF) in patients with symptomatic chronic heart failure (CHF).[12][20]

| Study | Patient Population | Intervention | Outcome | Odds Ratio (95% CI) | p-value | Reference |

| CHARM Program | 6379 patients with symptomatic CHF without baseline AF | This compound (target dose 32 mg/day) vs. Placebo | Incidence of new-onset AF | 0.812 (0.662-0.998) | 0.048 | [20] |

Table 3: Efficacy of this compound in the Prevention of New-Onset Atrial Fibrillation.

Experimental Protocol: The CHARM Program

The CHARM program was a series of randomized, double-blind, placebo-controlled trials.[20][21]

-

Participants: 7601 patients with symptomatic CHF with either reduced or preserved left ventricular systolic function.[20]

-

Intervention: Patients were randomized to receive this compound (with a target dose of 32 mg once daily) or placebo, in addition to standard heart failure therapy.[20]

-

Primary Outcome: The primary outcomes were cardiovascular death or CHF hospitalization and all-cause mortality. The incidence of new AF was a prespecified secondary outcome.[20]

-

Follow-up: The median follow-up period was 37.7 months.[20]

Signaling Pathways and Mechanism of Action

The mechanism by which this compound prevents AF is likely related to its ability to attenuate atrial structural and electrical remodeling.[22][23] Angiotensin II is known to promote atrial fibrosis and inflammation, which are key substrates for the development and maintenance of AF. By blocking the AT1 receptor, this compound may inhibit these processes. A sub-study of the CAPRAF trial suggested that this compound reduces the atrial fibrillatory rate, particularly in patients with a high baseline rate, which may contribute to its anti-arrhythmic effect.[22][23]

Non-Alcoholic Fatty Liver Disease (NAFLD)

Preclinical Evidence

Preclinical studies suggest a potential therapeutic role for this compound in NAFLD. In a study using KKAy obese mice with type 2 diabetes, this compound treatment was associated with reduced liver weight and hepatic lipid droplets.[24]

| Animal Model | Intervention | Key Findings | Reference |

| KKAy Obese Mice | This compound (10 mg/kg/day) vs. Placebo | - Significantly lower liver weights- Reduced lipid droplets in hepatic cells- Significantly higher circulating adiponectin levels and hepatic adiponectin mRNA expression | [24] |

Table 4: Preclinical Evidence for this compound in NAFLD.

Experimental Protocol: Preclinical NAFLD Study

-

Animal Model: KKAy obese mice with type 2 diabetes mellitus were used as a model for NAFLD.[24]

-

Intervention: Mice were randomly assigned to receive either this compound at a once-daily dose of 10 mg/kg or a placebo for 7 days.[24]

-

Outcome Measures: The study evaluated differences in liver weight, histological changes in hepatic lipid infiltration, serum adiponectin concentrations, and hepatic adiponectin mRNA levels between the two groups.[24]

Signaling Pathways and Mechanism of Action

The renin-angiotensin system is implicated in the pathogenesis of NAFLD through its role in insulin (B600854) resistance, inflammation, and fibrosis.[25][26] this compound's potential benefits in NAFLD are thought to stem from its ability to improve insulin signaling and reduce inflammation and fibrosis by blocking the AT1 receptor.[25] The observed increase in adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties, suggests a potential mechanism by which this compound may alleviate NAFLD.[24]

The Role of PPAR-γ Activation

There is some evidence to suggest that this compound may exert some of its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose metabolism and inflammation.[27][28][29] Some studies have shown that this compound can act as a PPAR-γ agonist, which may contribute to its neuroprotective and metabolic benefits.[27][28][29] However, other studies have not found a significant effect of this compound on PPAR-γ activation or its target genes in certain cell types.[30] This discrepancy warrants further investigation to clarify the role of PPAR-γ in the off-label effects of this compound.

Conclusion

This compound demonstrates significant promise in a range of off-label applications, supported by a growing body of clinical and preclinical evidence. Its well-established safety profile and the mechanistic insights into its action in these diverse conditions make it a compelling candidate for further investigation and potential therapeutic expansion. The data presented in this guide underscore the importance of continued research to fully elucidate the signaling pathways involved and to optimize the clinical use of this compound in these emerging indications. Further large-scale clinical trials are warranted to confirm these findings and to establish definitive treatment guidelines.

References

- 1. This compound (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound cuts monthly migraine days in phase 2 trial | epocrates [epocrates.com]

- 4. This compound versus placebo for migraine prevention in patients with episodic migraine: a randomised, triple-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Shows Promise in Preventing Episodic Migraine [medscape.com]

- 6. torbayandsouthdevon.nhs.uk [torbayandsouthdevon.nhs.uk]

- 7. Current Prophylactic Medications for Migraine and Their Potential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound may prevent migraines [medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The interaction of calcitonin gene-related peptide with angiotensin II on blood pressure and renin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atrial fibrillation and risk of clinical events in chronic heart failure with and without left ventricular systolic dysfunction: results from the this compound in Heart failure-Assessment of Reduction in Mortality and morbidity (CHARM) program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound for Treatment of Migraine Headache: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound, an angiotensin II type 1 receptor blocker, on diabetic nephropathy in KK/Ta mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. THE ROLE OF TGF-β1 IN THE DEVELOPMENT OF DIABETIC NEPHROPATHY EXPERIMENTALLY INDUCED BY STREPTOZOTOCIN AND THE NEPHROPROTECTIVE EFFECTS OF this compound | Journal of Morphological Sciences [jms.mk]

- 17. This compound Attenuates Diabetic Retinal Vascular Pathology by Restoring Glyoxalase-I Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound attenuates diabetic retinal vascular pathology by restoring glyoxalase-I function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. physiciansweekly.com [physiciansweekly.com]

- 20. Prevention of atrial fibrillation in patients with symptomatic chronic heart failure by this compound in the this compound in Heart failure: Assessment of Reduction in Mortality and morbidity (CHARM) program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Fibrillatory rate response to this compound in persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Angiotensin-II receptor antagonist alleviates non-alcoholic fatty liver in KKAy obese mice with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Prevention of atrial fibrillation in patients with... [experts.mcmaster.ca]

- 26. Angiotensin receptor blockers in the treatment of NASH/NAFLD: could they be a first-class option? [pubmed.ncbi.nlm.nih.gov]

- 27. This compound, an Angiotensin II AT1-Receptor Blocker and PPAR-γ Agonist, Reduces Lesion Volume and Improves Motor and Memory Function After Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 29. This compound, an angiotensin II AT₁-receptor blocker and PPAR-γ agonist, reduces lesion volume and improves motor and memory function after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound Does Not Activate PPARγ and Its Target Genes in Early Gestation Trophoblasts [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Candesartan in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, ensuring high throughput for pharmacokinetic and bioequivalence studies. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound-d4, ensures accuracy and precision. This method has been validated following FDA guidelines and is suitable for therapeutic drug monitoring and clinical research.

Introduction

This compound is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist used for the treatment of hypertension and heart failure.[1][2] Accurate and reliable measurement of this compound concentrations in plasma is essential for pharmacokinetic profiling, dose-response studies, and bioequivalence trials.[2] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥99%)

-

This compound-d4 (internal standard, IS) (purity ≥98%)[3]

-

HPLC-grade methanol (B129727) and acetonitrile[2]

-

Ammonium (B1175870) formate (B1220265) and formic acid (analytical grade)[1][3]

-

Human plasma with K2EDTA as an anticoagulant[2]

-

Deionized water

Instrumentation

-

A UPLC system coupled with a triple quadrupole tandem mass spectrometer.[3]

-

Analytical balance, centrifuges, and calibrated pipettes.[2]

Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]

-

This compound Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create calibration curve standards and quality control (QC) samples.[4]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.[5]

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with methanol to the final working concentration.[4]

Sample Preparation: Protein Precipitation